molecular formula C10H15N4O12P3 B1436561 2',3'-Dideoxyribosylinosine 5'-triphosphate CAS No. 122406-02-4

2',3'-Dideoxyribosylinosine 5'-triphosphate

Cat. No. B1436561
M. Wt: 476.17 g/mol
InChI Key: ZXZIQGYRHQJWSY-NKWVEPMBSA-N
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Description

2’,3’-Dideoxyribosylinosine 5’-triphosphate is a biochemical compound with the CAS number 122406-02-4 . It is also known by other synonyms such as Inosine 5’- (tetrahydrogen triphosphate),2’,3’-dideoxy-, 2’,3’-Dideoxyinosine 5’- (tetrahydrogen triphosphate), 2’,3’-Dideoxyinosine triphosphate, and 2’,3’-Dideoxy-ITP .


Synthesis Analysis

The synthesis of 2’,3’-Dideoxyribosylinosine 5’-triphosphate involves a sugar modification where the 2’ and 3’ hydroxyl groups are absent, resulting in chain termination . This modification prevents the formation of 5’ to 3’ phosphodiester linkages, which are needed for the elongation of DNA chains .


Molecular Structure Analysis

The molecular formula of 2’,3’-Dideoxyribosylinosine 5’-triphosphate is C10H15N4O12P3 . It has a molecular weight of 476.17 g/mol . The compound is characterized by a topological polar surface area of 228, a heavy atom count of 29, and a complexity of 818 .


Physical And Chemical Properties Analysis

The compound has a density of 2.39g/cm3 . It has a boiling point of 882.7ºC at 760mmHg and a flash point of 487.6ºC . It also has a hydrogen bond donor count of 5 and a hydrogen bond acceptor count of 14 .

Scientific Research Applications

Pharmacokinetics and Antiviral Activity

2',3'-Dideoxyribosylinosine 5'-triphosphate (ddI-TP) and similar compounds have been studied for their antiviral activity, specifically against the human immunodeficiency virus (HIV). These compounds, as their 5'-triphosphates, inhibit viral reverse transcriptase by competing with the natural substrate. They can also be incorporated into growing DNA chains, blocking further DNA elongation (Russell & Klunk, 1989).

Cellular Phosphorylation in Human Cells

Research shows that 2',3'-dideoxyadenosine 5'-monophosphate (ddAMP), a key intermediate in the metabolism of ddI to its active triphosphate derivative ddATP, undergoes phosphorylation in human peripheral blood mononuclear cells. This process is significant for the activation of these compounds in human lymphocytes (Robbins, Greenhaw, & Fridland, 2000).

Inhibition of Replicative DNA Synthesis

2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates, including ddI-TP, have shown effectiveness in inhibiting replicative DNA synthesis in isolated nuclei of sea urchin embryo, particularly affecting the Okazaki fragment synthesis (Kukhanova et al., 1984).

NMR Studies for Anti-HIV Activity

NMR studies of 2',3'-dideoxyribosylinosine 5'-triphosphate have been conducted to understand its anti-HIV activity. These studies provide insights into the molecular structures and conformational behaviors of ddI-TP and related compounds (Reddy, Jagannadh, & Kunwar, 1996).

Synthesis and Inhibition of HIV Reverse Transcriptase

Synthesis of ddI-TP and related compounds has been explored for their potential as inhibitors of HIV-1 reverse transcriptase. Such compounds act by incorporating into DNA and terminating chain elongation, offering a strategy for antiviral drug development (Boyle et al., 2005).

Role in DNA Polymerase Inhibition

2',3'-Dideoxy-3'-aminonucleoside 5'-triphosphates, including ddI-TP, have been studied for their ability to inhibit DNA polymerase activities. These compounds are effective inhibitors of various DNA polymerases, impacting DNA synthesis and repair processes in cells (Krayevsky et al., 1984).

properties

IUPAC Name

[hydroxy-[[(2S,5R)-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methoxy]phosphoryl] phosphono hydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N4O12P3/c15-10-8-9(11-4-12-10)14(5-13-8)7-2-1-6(24-7)3-23-28(19,20)26-29(21,22)25-27(16,17)18/h4-7H,1-3H2,(H,19,20)(H,21,22)(H,11,12,15)(H2,16,17,18)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXZIQGYRHQJWSY-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](O[C@@H]1COP(=O)(O)OP(=O)(O)OP(=O)(O)O)N2C=NC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N4O12P3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

93858-64-1 (3Li)
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30153593
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2',3'-Dideoxyribosylinosine 5'-triphosphate

CAS RN

122406-02-4
Record name 2′,3′-Dideoxyinosine 5′-(tetrahydrogen triphosphate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122406-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122406024
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2',3'-Dideoxyribosylinosine 5'-triphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30153593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DV Reddy, B Jagannadh, AC Kunwar - Journal of biochemical and …, 1996 - Elsevier
The molecular structures of 3′-azido-2′,3′-dideoxyribosylthymine 5′-triphosphate (AZTTP), 2′,3′-dideoxyribosylinosine 5′-triphosphate (ddITP), 3′-azido-2′,3′-…
Number of citations: 4 www.sciencedirect.com

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